2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
The exploration of acetamide derivatives, including compounds with methoxyphenyl and tetrazolylphenyl groups, is driven by their potential pharmacological activities and applications in medicinal chemistry. These compounds are synthesized and evaluated for various biological activities, such as anticancer, anticonvulsant, and as enzyme inhibitors, highlighting their significance in drug development processes.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical processes, including the formation of amide bonds, substitution reactions, and the introduction of specific functional groups like methoxy and tetrazole. These synthetic routes are designed to introduce the desired structural features that impart the compounds with their biological activities and chemical properties. For example, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves preparing compounds with phenoxypropanolamine moieties, showing potent agonistic activity against certain receptors (Maruyama et al., 2012).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-8-2-12(3-9-15)10-16(22)18-13-4-6-14(7-5-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNMSYOTGGZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide |
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